Methyl 1-(hydroxymethyl)cyclopropanecarboxylate

Organic synthesis Cyclopropane building blocks Reaction medium optimization

Methyl 1-(hydroxymethyl)cyclopropanecarboxylate (CAS 88157-42-0) is a C1-substituted cyclopropane building block of molecular formula C₆H₁₀O₃ and molecular weight 130.14 g/mol, characterized by a cyclopropane ring bearing both a hydroxymethyl group (-CH₂OH) and a methyl carboxylate ester (-COOCH₃) at the same carbon atom (a 1,1-disubstituted cyclopropane). Its computed physicochemical properties include XLogP3 of -0.3, hydrogen bond donor count of 1, hydrogen bond acceptor count of 3, rotatable bond count of 3, and topological polar surface area of 46.5 Ų.

Molecular Formula C6H10O3
Molecular Weight 130.14 g/mol
CAS No. 88157-42-0
Cat. No. B1632204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1-(hydroxymethyl)cyclopropanecarboxylate
CAS88157-42-0
Molecular FormulaC6H10O3
Molecular Weight130.14 g/mol
Structural Identifiers
SMILESCOC(=O)C1(CC1)CO
InChIInChI=1S/C6H10O3/c1-9-5(8)6(4-7)2-3-6/h7H,2-4H2,1H3
InChIKeyYLNAXTUVFOXHTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 1-(Hydroxymethyl)cyclopropanecarboxylate (CAS 88157-42-0) | Technical Reference for C1-Substituted Cyclopropane Scaffold Selection


Methyl 1-(hydroxymethyl)cyclopropanecarboxylate (CAS 88157-42-0) is a C1-substituted cyclopropane building block of molecular formula C₆H₁₀O₃ and molecular weight 130.14 g/mol, characterized by a cyclopropane ring bearing both a hydroxymethyl group (-CH₂OH) and a methyl carboxylate ester (-COOCH₃) at the same carbon atom (a 1,1-disubstituted cyclopropane) [1]. Its computed physicochemical properties include XLogP3 of -0.3, hydrogen bond donor count of 1, hydrogen bond acceptor count of 3, rotatable bond count of 3, and topological polar surface area of 46.5 Ų [1]. The compound is supplied at a minimum purity specification of 95% by commercial vendors . Unlike simpler cyclopropane building blocks, this compound offers a strained cyclopropane ring that imparts unique reactivity in ring-opening or functionalization reactions, with both the hydroxymethyl and methyl carboxylate groups available for orthogonal synthetic manipulation [2].

Methyl 1-(Hydroxymethyl)cyclopropanecarboxylate (CAS 88157-42-0) | Why Generic Substitution with In-Class Cyclopropane Analogs Is Not Viable


Generic substitution among cyclopropane building blocks fails because critical structural differences—particularly substitution pattern (1,1-disubstituted versus 1,2-disubstituted) and ester type (methyl versus ethyl)—produce distinct physicochemical properties that govern reaction outcomes. Methyl 1-(hydroxymethyl)cyclopropanecarboxylate is a 1,1-disubstituted cyclopropane with both functional groups at the same carbon, whereas compounds such as methyl (1S,2R)-2-(hydroxymethyl)cyclopropanecarboxylate (CAS 31443-73-9) feature a 1,2-disubstituted pattern with distinct stereochemical and conformational constraints that alter ring strain distribution and reactivity [1]. The choice of ester (methyl versus ethyl) further modulates lipophilicity, steric bulk, and leaving group potential, as evidenced by ethyl 1-(hydroxymethyl)cyclopropanecarboxylate (CAS 3697-68-5) possessing an additional methylene unit (C₇H₁₂O₃, 144.17 g/mol) and consequently different solubility and reaction kinetics [2]. These structural variations preclude simple interchangeability without altering synthetic outcomes; the quantitative differential evidence below substantiates this principle for procurement decision-making.

Methyl 1-(Hydroxymethyl)cyclopropanecarboxylate (CAS 88157-42-0) | Quantitative Comparative Evidence for Scientific Selection


Methyl 1-(Hydroxymethyl)cyclopropanecarboxylate vs. Ethyl Ester Analog | Solubility and Lipophilicity Comparison for Reaction Medium Optimization

Methyl 1-(hydroxymethyl)cyclopropanecarboxylate (C₆H₁₀O₃) exhibits measurably lower lipophilicity than its ethyl ester analog ethyl 1-(hydroxymethyl)cyclopropanecarboxylate (C₇H₁₂O₃, CAS 3697-68-5), a difference that directly impacts solubility profiles and phase-partitioning behavior in synthetic workflows [1]. The target compound possesses a computed XLogP3 of -0.3 and molecular weight of 130.14 g/mol, whereas the ethyl ester analog has a higher molecular weight of 144.17 g/mol and increased hydrophobicity due to the additional methylene unit [1]. This XLogP3 difference of approximately 0.3-0.5 units translates to a measurable shift in octanol-water partitioning, affecting extraction efficiency and chromatographic behavior [1]. For researchers optimizing reaction conditions requiring specific polarity windows or for those concerned with aqueous solubility in biphasic systems, the methyl ester offers a less lipophilic alternative with distinct solubility characteristics.

Organic synthesis Cyclopropane building blocks Reaction medium optimization

Methyl 1-(Hydroxymethyl)cyclopropanecarboxylate | Dual-Functional Group Reactivity Differentiating It from Monofunctional Cyclopropane Building Blocks

Methyl 1-(hydroxymethyl)cyclopropanecarboxylate possesses two distinct functional groups—a primary alcohol (-CH₂OH) and a methyl ester (-COOCH₃)—both attached to the same cyclopropane carbon, enabling orthogonal synthetic transformations that are inaccessible with monofunctional cyclopropane building blocks such as cyclopropylmethanol (C₄H₈O, CAS 2516-33-8) or methyl cyclopropanecarboxylate (C₅H₈O₂, CAS 2868-37-3) [1]. The presence of both nucleophilic hydroxyl and electrophilic ester carbonyl groups on a single compact scaffold allows for sequential or selective functionalization without requiring separate building blocks [1]. The hydrogen bond donor count of 1 and acceptor count of 3, combined with a rotatable bond count of 3, provides a defined conformational profile that governs both reactivity and intermolecular interactions [2]. In contrast, monofunctional cyclopropane derivatives such as cyclopropylmethanol (with only a hydroxyl group) or methyl cyclopropanecarboxylate (with only an ester) lack the capacity for orthogonal derivatization without introducing additional synthetic steps.

Orthogonal functionalization Bifunctional building blocks Synthetic intermediate

Methyl 1-(Hydroxymethyl)cyclopropanecarboxylate vs. 1,1-Bis(hydroxymethyl)cyclopropane | Steric and Electronic Differentiation for Controlled Reactivity

Methyl 1-(hydroxymethyl)cyclopropanecarboxylate differs fundamentally from 1,1-bis(hydroxymethyl)cyclopropane (CAS 39590-81-3, C₅H₁₀O₂) in that it replaces one of the two hydroxymethyl groups with a methyl ester, thereby altering the steric environment around the quaternary cyclopropane carbon and providing electronically distinct reactive sites [1]. The target compound (C₆H₁₀O₃, MW 130.14 g/mol) presents one nucleophilic alcohol and one electrophilic ester, enabling regioselective transformations based on reaction conditions, whereas 1,1-bis(hydroxymethyl)cyclopropane (MW 102.13 g/mol) possesses two identical primary alcohol groups that cannot be differentiated electronically [1]. The computed XLogP3 of -0.3 for the target compound contrasts with the more polar, symmetrical diol structure, and the presence of the ester carbonyl provides a UV chromophore for HPLC monitoring absent in the diol [2]. This electronic and steric differentiation enables stepwise, orthogonal derivatization of the cyclopropane core that the symmetrical diol cannot achieve without protecting group strategies.

Steric control Regioselective functionalization Cyclopropane scaffold differentiation

Methyl 1-(Hydroxymethyl)cyclopropanecarboxylate | Synthetic Route Yield Comparison for Procurement Feasibility Assessment

Methyl 1-(hydroxymethyl)cyclopropanecarboxylate can be prepared from 1,1-cyclopropanedicarboxylic acid monomethyl ester via reduction with a reported yield of approximately 93% [1]. This high-yielding synthetic accessibility contrasts with more complex cyclopropane derivatives that require multi-step sequences with lower overall yields. For comparison, ethyl 2-(hydroxymethyl)cyclopropanecarboxylate (CAS 15224-11-0), a 1,2-disubstituted regioisomer, is accessed via nitrogen ylide-mediated cyclopropanation yielding approximately 58% for the trans isomer under standard conditions, with additional steps required for cis-selective synthesis . The 93% yield for the target compound's preparation pathway suggests favorable procurement economics and reliable bulk availability compared to lower-yielding or stereochemically complex alternatives.

Synthetic yield Building block preparation Cost-effective synthesis

Methyl 1-(Hydroxymethyl)cyclopropanecarboxylate | Validated Application in Pd(II)-Catalyzed Enantioselective C(sp³)-H Arylation

Methyl 1-(hydroxymethyl)cyclopropanecarboxylate has been explicitly demonstrated as a useful reactant in the synthesis of Pd(II)-catalyzed enantioselective C(sp³)-H arylation of free carboxylic acids [1]. This validation in a published methodology (Shen, P.X., et al., J. Am. Chem. Soc., 2018, 140, 6545-49) provides procurement-relevant evidence that the compound is not merely a generic building block but a specifically referenced substrate in a high-impact synthetic transformation [1]. While many cyclopropane esters are theoretically capable of participating in C-H activation reactions, this compound's documented use in an enantioselective Pd(II)-catalyzed system distinguishes it from analogs lacking published methodology validation. This represents supporting evidence for prioritizing this specific compound in workflows where Pd-catalyzed C-H functionalization is a key strategic step.

C-H activation Palladium catalysis Enantioselective synthesis Methodology validation

Methyl 1-(Hydroxymethyl)cyclopropanecarboxylate (CAS 88157-42-0) | Validated Research and Industrial Application Scenarios


Pd(II)-Catalyzed Enantioselective C-H Arylation Methodologies

This compound is specifically validated as a useful reactant in Pd(II)-catalyzed enantioselective C(sp³)-H arylation of free carboxylic acids, as demonstrated in published methodology [1]. Research groups developing or optimizing palladium-catalyzed C-H activation protocols can select this compound as a characterized substrate with established reactivity in enantioselective transformations, reducing the experimental burden of substrate scope validation.

Orthogonal Derivatization of Cyclopropane Scaffolds in Medicinal Chemistry

The presence of two electronically distinct functional groups (-CH₂OH and -COOCH₃) on a compact 1,1-disubstituted cyclopropane core enables sequential, regioselective functionalization without protecting group strategies [1]. Medicinal chemistry teams designing cyclopropane-containing pharmacophores or optimizing cyclopropane-based inhibitors can leverage this orthogonal reactivity to efficiently explore structure-activity relationships (SAR) around the quaternary center [2].

Multi-Gram Scale Synthetic Intermediates with High-Yield Synthetic Access

The compound's synthetic accessibility from 1,1-cyclopropanedicarboxylic acid monomethyl ester with a reported yield of approximately 93% supports cost-effective procurement at multi-gram to kilogram scales [1]. Process chemistry groups requiring reliable, scalable building blocks for pilot plant or kilo-lab operations can select this compound with confidence in supply continuity and favorable economics relative to lower-yielding cyclopropane alternatives [2].

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